N'-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide
Description
N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chloro-fluorophenyl group and a methyl-oxochromenyl group, which are linked through an oxyacetohydrazide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N'-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O4/c1-10-6-18(24)26-16-5-3-12(8-13(10)16)25-9-17(23)22-21-11-2-4-14(19)15(20)7-11/h2-8,21H,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKNMZLLHOADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)NNC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the synthesis of 4-methyl-2-oxochromene-6-carboxylic acid. This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Esterification: The carboxylic acid group of the intermediate is then esterified using an alcohol, such as methanol, in the presence of a catalyst like sulfuric acid.
Hydrazide Formation: The ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling Reaction: Finally, the hydrazide is coupled with 4-chloro-3-fluoroaniline in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce hydrazines or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Interacting with DNA/RNA: It may interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide can be compared with other similar compounds, such as:
N’-(4-chlorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N’-(4-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide: Lacks the chlorine atom, which may influence its properties.
N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazone: Contains a hydrazone group instead of a hydrazide group, leading to different chemical and biological characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
